methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate
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Overview
Description
The compound is a complex organic molecule that contains a tetrahydropyran ring (a six-membered cyclic compound with one oxygen atom and five carbon atoms) attached to a butanoate ester group and an isonicotinamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring, the attachment of the isonicotinamide group, and the formation of the butanoate ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydropyran ring would introduce a degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester, amide, and ether functional groups. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could potentially make it soluble in polar solvents .Scientific Research Applications
Catalysis and Synthetic Applications
Research on similar compounds emphasizes their role in catalysis and synthetic chemistry. For example, studies have demonstrated the use of certain catalysts for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Such methodologies offer advantages like high yield, clean reactions, and short reaction times, indicating the potential for "methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate" in facilitating similar chemical transformations (Khaligh, 2015).
Green Chemistry
Ionic liquids have been utilized as efficient catalysts for the synthesis of a variety of organic compounds, highlighting a trend towards more environmentally friendly chemical processes. This aligns with the broader scientific endeavor to develop sustainable synthesis pathways, which could be relevant for the compound (Ranu et al., 2008).
Photolabile Protecting Groups
The use of photolabile protecting groups for the optical gating of synthetic ion channels represents an innovative application in materials science. Compounds with specific functional groups could play a role in creating responsive materials that change properties upon light exposure, suggesting potential research avenues for "this compound" in the development of novel nanofluidic devices (Ali et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-15(19)3-2-7-18-16(20)12-4-8-17-14(11-12)23-13-5-9-22-10-6-13/h4,8,11,13H,2-3,5-7,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGWLLWNZIEGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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